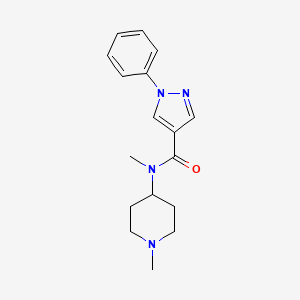![molecular formula C14H20N2O2 B7473381 N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide (DMXAA) is a small molecule that has been widely studied for its potential as an anti-cancer agent. It was first discovered in the 1990s and has since been the subject of numerous scientific studies. DMXAA is known to have a unique mechanism of action that makes it a promising candidate for cancer treatment. In
Mecanismo De Acción
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide works by inducing the production of cytokines, which are small proteins that play a key role in the immune response. Specifically, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide activates the production of interferon-alpha, tumor necrosis factor-alpha, and interleukin-6. These cytokines then activate immune cells, such as macrophages and natural killer cells, which attack and destroy cancer cells. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It can induce fever, which is thought to be a result of the cytokine production. It can also cause hypotension, or low blood pressure, which is thought to be a result of the vasodilatory effects of the cytokines. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to increase the production of reactive oxygen species, which can cause oxidative stress and lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-established mechanism of action, which makes it a useful tool for studying the immune response and angiogenesis. However, N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide also has some limitations. It can be difficult to work with due to its low solubility in water. It can also be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. One area of interest is its potential as a cancer immunotherapy agent. Researchers are exploring ways to optimize its cytokine-inducing properties to make it more effective at activating the immune response. Another area of interest is its anti-angiogenic properties. Researchers are exploring ways to combine N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide with other anti-angiogenic agents to create more effective cancer treatments. Finally, researchers are exploring ways to overcome the limitations of N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide, such as its low solubility and toxicity, to make it a more useful tool for lab experiments.
Métodos De Síntesis
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with dimethylamine and acetic anhydride. The resulting product is then purified through chromatography to yield N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide. This synthesis method has been well established and is commonly used in research laboratories.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a unique mechanism of action that involves the induction of cytokines and the activation of immune cells. This makes it a promising candidate for cancer immunotherapy. N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide has also been shown to have anti-angiogenic properties, which could help to prevent the growth and spread of tumors.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-12(11(2)8-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPUUFIMFOAMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)



![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)